N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide
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Overview
Description
“N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide” is a complex organic compound that contains a benzofuran moiety. Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Synthesis and Characterization
The development of new synthetic methodologies for compounds similar to N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide demonstrates the ongoing interest in accessing diverse chemical space for potential therapeutic applications. The synthesis of novel compounds employing different synthetic routes, protective and deprotective strategies, and the exploration of chemical reactivity underpins the foundational work in medicinal chemistry (Sha Yao-wu, 2008).
Biological Activity and Therapeutic Potential
Research into compounds with structural similarities to this compound has highlighted their potential in various therapeutic areas:
Antimicrobial Activity : The design and synthesis of benzofuran-oxadiazole hybrids, and their evaluation for antimicrobial activity underscore the potential of such compounds in addressing resistant microbial infections (P. Sanjeeva et al., 2021).
Anticancer Activity : Studies on N-substituted derivatives have shown promising anticancer activity against various cancer cell lines, suggesting a potential role in developing new chemotherapeutic agents (B. Ravinaik et al., 2021).
Antioxidant and Anti-inflammatory Properties : The synthesis and evaluation of novel compounds derived from natural products for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities highlight the diverse therapeutic applications of such molecules (A. Abu‐Hashem et al., 2020).
Methodological Advancements in Synthesis
Advancements in synthetic methodologies, including the use of hypervalent iodine species and directed lithiation strategies, have been explored for the efficient synthesis of azacyclic derivatives and other complex molecules. These methodologies provide a foundation for the synthesis of biologically active compounds and facilitate the exploration of their therapeutic potential (Y. Amano & S. Nishiyama, 2006).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The compound “N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide” could be a subject of future research, given the biological activities of benzofuran compounds . Further synthesis and evaluation will be necessary to confirm this possibility .
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown significant antimicrobial activity .
Mode of Action
Benzofuran derivatives have been known to interact with various targets leading to a wide array of biological activities . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives have been known to affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The wide range of biological activities exhibited by benzofuran derivatives suggests that they may be influenced by various environmental factors .
properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-16(2,3)14(20)17-15-19-18-13(23-15)11-8-9-6-5-7-10(21-4)12(9)22-11/h5-8H,1-4H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVPBXQHQIIGOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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